molecular formula C7H11NO B1265834 4,4-Dimethyl-5-oxopentanenitrile CAS No. 6140-61-0

4,4-Dimethyl-5-oxopentanenitrile

Cat. No. B1265834
CAS RN: 6140-61-0
M. Wt: 125.17 g/mol
InChI Key: HKJVKIURQSVEQB-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds provides insight into methodologies that might be applicable to 4,4-Dimethyl-5-oxopentanenitrile. For instance, the synthesis and characterization of novel phthalocyanines demonstrate intricate steps involving nucleophilic substitutions and reactions with metal salts, which could be relevant for synthesizing structurally related nitriles (Kulaç et al., 2007). Similarly, the practical synthesis approach from acetone derivatives, as discussed by Zhao (2000), might offer a foundational procedure adaptable for 4,4-Dimethyl-5-oxopentanenitrile synthesis (Chen Zhao, 2000).

Molecular Structure Analysis

The molecular structure of organoboron compounds related to 4,4-Dimethyl-5-oxopentanenitrile reveals non-planar configurations and highlights the impact of steric hindrance on molecular conformations (Kliegel et al., 1984). These findings are crucial for understanding the spatial arrangement and potential reactivity of 4,4-Dimethyl-5-oxopentanenitrile.

Chemical Reactions and Properties

Chemical reactions involving 4,4-Dimethyl-5-oxopentanenitrile, such as its regioselective reaction with hydroxylamine, underline the compound's reactivity and potential for forming derivatives like isoxazoles, which are of significant interest in various chemical synthesis pathways (Takase et al., 1991).

Physical Properties Analysis

The study of compounds similar to 4,4-Dimethyl-5-oxopentanenitrile provides insights into their physical properties, including phase transitions and vibrational modes, which are essential for understanding the material's behavior under different conditions (Bator et al., 2011).

Chemical Properties Analysis

The chemical properties of 4,4-Dimethyl-5-oxopentanenitrile can be inferred from studies on related compounds, highlighting the importance of functional groups and molecular structure in determining reactivity and interaction with other chemicals. For example, the synthesis and structural characterization of dimethyltin(IV) complexes based on functionalized pyridyl ligands present valuable information on coordination chemistry and potential reactivity patterns (Momeni et al., 2013).

Scientific Research Applications

Synthesis of Isoxazoles and Pyrazolopyrimidines

4,4-Dimethyl-5-oxopentanenitrile is used in the synthesis of various heterocyclic compounds. For instance, it is involved in the practical synthesis of 3-amino-5-tert-butylisoxazole, achieved through a reaction with hydroxylamine, followed by treatment with hydrochloric acid (Takase et al., 1991). Another application is observed in a four-component reaction that forms 7-amino-2-(tert-butyl)-5-aryl-4,5-dihydropyrazolo[1,5-a]pyrimidine-6-carbonitriles, showcasing its versatility in complex organic syntheses (Alizadeh-Kouzehrash & Rahmati, 2019).

Applications in Organic Synthesis

The compound is also a key ingredient in various organic synthesis processes. It's used in the synthesis of 6-substituted 2-(N-acetylamino)pyridines and 2-aminopyridines, as demonstrated by the cyclization of 5-oximinoalkanenitriles (Vijn et al., 1993). Additionally, it is involved in the synthesis of 4,5-bis(Diphenylphosphino)-9,9-dimethylxanthene, showcasing its role in forming complex organic molecules (Nixon et al., 2009).

Applications in Photochemistry and Photoreactions

4,4-Dimethyl-5-oxopentanenitrile has applications in photochemistry, as seen in the photoinduced molecular transformations of steroidal α,β-unsaturated cyclic ketone oximes (Suginome et al., 1992). It also plays a role in the photo- and thermally-induced radical rearrangement of steroidal compounds (SuginomeHiroshi & MaedaNorio, 1980).

Structural and Chemical Studies

The compound is pivotal in structural studies, such as the preparation and crystal and molecular structures of organoboron compounds (Kliegel et al., 1984). Additionally, it is part of studies exploring the synthesis and characterization of various chemical compounds, including those with potential applications in materials science (Pomerantz et al., 2002).

Novel Applications in Electrochemistry

In electrochemistry, 4,4-Dimethyl-5-oxopentanenitrile is used in studies like the development of novel electrolyte additives for high-voltage lithium-ion batteries (Huang et al., 2014). This indicates its potential in the field of energy storage and battery technology.

Safety And Hazards

4,4-Dimethyl-5-oxopentanenitrile is associated with several hazard statements including H302, H312, H315, H319, H332, and H335 . Precautionary measures include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P363, P403+P233, P405, and P501 . For more detailed safety information, please refer to the MSDS .

properties

IUPAC Name

4,4-dimethyl-5-oxopentanenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C7H11NO/c1-7(2,6-9)4-3-5-8/h6H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKJVKIURQSVEQB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CCC#N)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70210336
Record name 4-Formyl-4-methylvaleronitrile
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Molecular Weight

125.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Product Name

4,4-Dimethyl-5-oxopentanenitrile

CAS RN

6140-61-0
Record name 4,4-Dimethyl-5-oxopentanenitrile
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Record name 4-Formyl-4-methylvaleronitrile
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Synthesis routes and methods I

Procedure details

To a solution of 64.8 g (0.898 mmol, 51.45 mL) of isobutyraldehyde in 300 mL of dry dioxane was added 300 mg of hydroquinone (0.0027 mmol) and 60.0 g (1.13 mmol; 1.26 eq; 48.4 mL) of acrylonitrile. To this stirred solution was added all at once a freshly prepared solution of 3 g of NaOH dissolved in 60 mL of water and the whole was heated at 65° C. during 150 min. After cooling to 20° C., removal of the solvents under aspirator vacuum gave a residue which was partitioned between water and CH2Cl2. After separation, the aqueous layer was extracted 3 times with CH2Cl2 and the combined organic layers dried over Na2SO4 and concentrated under vacuum (aspirator). The crude residue was distilled under vacuum (81° C./1 mm Hg) to yield 54 g (49%) of 4,4-dimethyl-5-oxovaleronitrile.
Quantity
51.45 mL
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48.4 mL
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3 g
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60 mL
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Synthesis routes and methods II

Procedure details

Isobutyraldehyde (1 g, 13.9 mmol) and acrylonitrile (0.81 g, 15 mmol) were mixed thoroughly and cooled with an ice-bath. Triton B (40% in MeOH, 0.58 g, 1.4 mmol) was added. The mixture was stirred at room temperature overnight. It was then neutralized with 0.1 M HCl (14 cm3) and extracted with CH2Cl2 (100 cm3) The extracts were concentrated under reduced pressure and the residue was Kugelrohr-distilled to give the product 4,4-dimethyl-5-oxopentanenitrile (0.8 g, 50.7%) as an oil, bp 125-130° C./20 Torr.
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1 g
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0.81 g
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14 mL
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Synthesis routes and methods III

Procedure details

Starting Materials: 50% caustic soda solution; reaction temp.; choice between 20° to 50° C.; mole ratio acrylonitrile:isobutyraldehyde as 1.1:1. Feed of acrylonitrile and isobutyraldehyde/hour: 280 ml.
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Synthesis routes and methods IV

Procedure details

In the presence of alkaline catalysts, acrylonitrile reacts with aldehydes, the α-carbon atoms of which possess one or two hydrogen atoms, forming 3-substituted propionitriles (U.S. Pat. No. 2,353,687). This so-called "cyanoethylation" reaction also occurs with other compounds which have an active hydrogen atom. For example, 2-ethyl butyraldehyde and acrylonitrile react in the presence of catalytic amounts of 50 percent caustic potash solution forming 2-(β-cyanoethyl)-2-ethyl butyraldehyde. A yield of 76.6 percent results after a reaction period of 4.5 hours. (H. A. Bruson, Th. W. Riener, J. Am. Chem. Soc., 66, 57 [1944]). The reaction is strongly exothermal. Acetaldehyde reacts with acrylonitrile in the presence of a 50 percent caustic soda solution forming γ-formylpimelonitrile. For a yield of 40-50%, the reaction period amounts to 2-3 hours. Under the same conditions, propionaldehyde forms 4.9 percent 2-methyl-4-cyanobutyraldehyde (U.S. Pat. No. 2,409,086). 2,2-dimethyl-4-cyano-butyraldehyde is formed in up to 60 percent yield from the reaction between isobutyraldehyde and acrylonitrile.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4,4-Dimethyl-5-oxopentanenitrile
Reactant of Route 2
4,4-Dimethyl-5-oxopentanenitrile
Reactant of Route 3
4,4-Dimethyl-5-oxopentanenitrile
Reactant of Route 4
4,4-Dimethyl-5-oxopentanenitrile
Reactant of Route 5
4,4-Dimethyl-5-oxopentanenitrile
Reactant of Route 6
4,4-Dimethyl-5-oxopentanenitrile

Citations

For This Compound
6
Citations
AWR Akili, A Hardianto, J Latip, M Ismiyati… - Indonesian Journal of … - journal.ugm.ac.id
Erythrina crista-galli is commonly used in folk medicines for its pharmacological properties which are associated with the bioactive compounds. Profiling botanical parts of E. crista-galli …
Number of citations: 0 journal.ugm.ac.id
CB Breitenlechner, WG Friebe, E Brunet… - Journal of medicinal …, 2005 - ACS Publications
Protein kinase B (PKB)-selective inhibitors were designed, synthesized, and cocrystallized using the AGC kinase family protein kinase A (PKA, often called cAMP-dependent protein …
Number of citations: 74 pubs.acs.org
M Müller, M Brönstrup, O Knopff, V Schulze… - …, 2003 - ACS Publications
On reaction of 1,1-diiodoalkanes with Grignard reagents at −78 C, long-lived α-iodoalkyl iodine ate complexes were generated as observable intermediates. Their lifetime depends on …
Number of citations: 24 pubs.acs.org
A Sapegin, M Krasavin - The Journal of Organic Chemistry, 2019 - ACS Publications
A practically convenient protocol has been developed to convert a mixture of an aldehyde, aryl halide, and the Bestmann–Ohira reagent into disubstituted acetylene via a successive …
Number of citations: 9 pubs.acs.org
P Dong - 2016 - search.proquest.com
Natural products with interesting unique structures and special biological activities possess great potential in the development of novel pharmaceuticals. However, the evaluation of …
Number of citations: 4 search.proquest.com
G Bret, SJ Harling, K Herbal, N Langlade… - … Process Research & …, 2011 - ACS Publications
Development of the Route of Manufacture of an Oral H1−H3 Antagonist | Organic Process Research & Development ACS ACS Publications C&EN CAS Find my institution Blank image …
Number of citations: 12 pubs.acs.org

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